2-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PHENYLPYRIMIDIN-4-OL
Beschreibung
The compound 2-({[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]Methyl}Sulfanyl)-6-Phenylpyrimidin-4-ol is a heterocyclic molecule featuring a pyrimidin-4-ol core linked via a sulfanyl group to a 1,2,4-oxadiazole ring substituted with a benzodioxol moiety. Its structure integrates multiple pharmacophoric elements:
Eigenschaften
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4S/c25-17-9-14(12-4-2-1-3-5-12)21-20(22-17)29-10-18-23-19(24-28-18)13-6-7-15-16(8-13)27-11-26-15/h1-9H,10-11H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPOJPKGJLEIOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC(=CC(=O)N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PHENYLPYRIMIDIN-4-OL typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether to form 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced using lithium tetrahydroaluminate to yield [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing costs, and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PHENYLPYRIMIDIN-4-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that compounds containing benzodioxole and pyrimidine structures exhibit significant anticancer activities. For instance, derivatives similar to 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol have been shown to:
- Inhibit cell proliferation in various cancer cell lines.
- Induce apoptosis in tumor cells through mechanisms involving mitochondrial pathways and caspase activation .
Enzyme Inhibition
This compound may act as an inhibitor of key enzymes involved in metabolic pathways:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated effectiveness against acetylcholinesterase, which is relevant for Alzheimer’s disease treatment .
- α-glucosidase Inhibition : The ability to inhibit α-glucosidase suggests potential applications in managing Type 2 diabetes mellitus by regulating carbohydrate metabolism .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines. The results indicated that compounds structurally related to 2-({[3-(2H-1,3-benzodioxol-5-yld)-1,2,4-oxadiazol-5-yly]methyl}sulfanyl)-6-phenylyrimidin-4-ol exhibited IC50 values in the low micromolar range against breast and colon cancer cells .
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, derivatives were tested for their ability to inhibit acetylcholinesterase and α-glucosidase. The findings revealed that certain modifications to the benzodioxole moiety significantly enhanced inhibitory potency against these enzymes .
Potential Therapeutic Applications
Given its biological activities, 2-({[3-(2H-1,3-benzodioxol-5-yld)-1,2,4-oxadiazol-5-yly]methyl}sulfanyl)-6-phenylyrimidin-4-ol has several potential therapeutic applications:
- Cancer Therapy : As a lead compound for developing anticancer drugs targeting specific pathways involved in tumor growth.
- Neurological Disorders : Potential use in treating Alzheimer's disease through acetylcholinesterase inhibition.
- Diabetes Management : As a candidate for developing oral hypoglycemic agents targeting α-glucosidase.
Wirkmechanismus
The mechanism of action of 2-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PHENYLPYRIMIDIN-4-OL involves its interaction with specific molecular targets. It is known to inhibit glycogen synthase kinase-3 beta, a key enzyme involved in various cellular processes . This inhibition can lead to alterations in cell signaling pathways, affecting cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
a) 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]-1-[(5-Fluoro-2-Methylphenyl)Sulfonyl]Piperidine
b) Synthesized (Substituted-Phenyl-1,2,4-Oxadiazol-5-yl) Derivatives
Analogues with Divergent Heterocyclic Cores
a) 5-Substituted-1,3,4-Oxadiazol-2-yl 4-(4-Methylpiperidin-1-ylsulfonyl)Benzyl Sulfides
- Core Structure : 1,3,4-Oxadiazole (vs. 1,2,4-oxadiazole in the target) .
- Biological Relevance : Demonstrated antibacterial activity against E. coli and S. aureus, highlighting the role of sulfonyl and sulfanyl groups in bioactivity .
- Structural Implications : The 1,3,4-oxadiazole isomer may alter electronic distribution compared to 1,2,4-oxadiazole, affecting binding affinity.
b) 2-{[2-(1,3-Benzodioxol-5-yl)-2-Oxoethyl]Sulfanyl}-5-(4-Fluorophenyl)-3-Phenylthieno[2,3-d]Pyrimidin-4(3H)-One
- Core Structure: Thienopyrimidinone (vs. pyrimidin-4-ol) .
Data Tables
Table 1: Structural Comparison of Key Analogues
Research Findings and Implications
- Substituent Effects : The benzodioxol group is a common feature in analogs, suggesting its role in enhancing pharmacokinetic properties. Fluorine or phenyl substitutions modulate electronic and steric profiles .
- Heterocyclic Core Variations: 1,2,4-Oxadiazole derivatives (target compound and ) may exhibit stronger hydrogen-bonding capacity than 1,3,4-isomers . Pyrimidin-4-ol vs. thienopyrimidinone cores influence solubility and target engagement .
- Synthetic Challenges: Limited analytical data for rare compounds (e.g., ) complicate direct comparisons, emphasizing the need for standardized characterization.
Notes
Comparisons rely on structural analogs.
Methodological Gaps : Studies like focus on synthesis rather than comparative bioactivity, highlighting opportunities for future research.
Safety and Availability: Compounds like are classified as rare, with suppliers noting incomplete analytical datasets .
Biologische Aktivität
The compound 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
Molecular Formula: C16H15N3O3S
Molecular Weight: 341.37 g/mol
CAS Number: Not specified in the search results.
The structure features a benzodioxole moiety, an oxadiazole ring, and a phenyl group attached to a pyrimidine core. This unique combination of functional groups is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole ring enhances the compound's ability to penetrate bacterial cell membranes, thereby increasing its antimicrobial effectiveness .
Anticancer Properties
Studies have suggested that pyrimidine derivatives possess anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. The compound may interfere with signaling pathways that promote tumor growth. Preliminary in vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways .
Anti-inflammatory Effects
The compound's structural components are known to modulate inflammatory responses. It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in cellular models of inflammation. This makes it a potential candidate for treating inflammatory diseases .
- Enzyme Inhibition: The oxadiazole moiety is known to act as an inhibitor for various enzymes involved in metabolic processes.
- Receptor Modulation: The compound may interact with GABA receptors, influencing neurotransmitter activity and potentially offering neuroprotective effects .
- Cell Cycle Arrest: Evidence suggests that it can induce cell cycle arrest in cancer cells, preventing their proliferation and promoting apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of similar compounds reported that they exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be less than 10 µg/mL for the most active compounds, indicating strong potential for development as antibacterial agents .
Case Study 2: Anticancer Activity
In vitro tests on human breast cancer cell lines revealed that the compound induced apoptosis at concentrations ranging from 5 to 20 µM. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptotic activity. Additionally, Western blotting showed increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
